molecular formula C11H12N2OS B1333329 1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 852388-99-9

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B1333329
CAS No.: 852388-99-9
M. Wt: 220.29 g/mol
InChI Key: CYBZIXGOGAPGQZ-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a chemical compound belonging to the class of 4,5-dihydro-1H-imidazol-5-ones, which are nitrogen-containing heterocycles recognized as valuable heterocyclic building blocks in organic and medicinal chemistry research . These structures are frequently investigated as key intermediates for the synthesis of more complex molecules, including spirocyclic compounds, which are prevalent in pharmaceuticals and natural products . Compounds within this chemical class have demonstrated significant research value in pre-clinical studies. Notably, a closely related kinin B1 receptor antagonist from the same family has been shown to inhibit retinal inflammation and oxidative stress in diabetic rat models, suggesting a potential pathway for therapeutic research in conditions like diabetic retinopathy . The mechanism of action for such effects is believed to involve the antagonism of the upregulated kinin B1 receptor (B1R) in pathological states, leading to a reduction in pro-inflammatory mediators and vascular abnormalities . Furthermore, other substituted 4,5-dihydro-1H-imidazol-5-ones are documented as selective herbicides, indicating the broader applicability of this heterocyclic scaffold in agrochemical research . This product is offered for research purposes as a building block to support innovation in these fields. It is supplied with high purity and quality for use in experimental applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBZIXGOGAPGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234821
Record name 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852388-99-9
Record name 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Phenylamines with Carbonyl and Sulfur Sources

A common route involves the reaction of 2,4-dimethylphenyl-substituted amines with carbonyl compounds (such as chloroacetyl derivatives or ethyl chloroacetate) followed by treatment with sulfur-containing reagents like thiourea or potassium sulfide to introduce the sulfanyl group.

Example procedure:

  • Step 1: The 2,4-dimethylphenylamine is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone under reflux conditions for several hours. This step forms an intermediate ethyl 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole-1-yl acetate.
  • Step 2: The intermediate is then treated with thiourea in absolute ethanol under reflux to introduce the sulfanyl group, yielding the 2-sulfanyl-imidazolidinone derivative.
  • Step 3: The product is isolated by filtration, washed, and recrystallized from suitable solvents such as chloroform or ethanol to obtain pure this compound.

This method is supported by analogous syntheses of related imidazoline derivatives where thiourea acts as the sulfur donor, facilitating the formation of the thioxo or sulfanyl group at the 2-position of the imidazolidinone ring.

Use of Thiourea and Urea Derivatives

In some protocols, urea and thiourea are used to convert carbamoyl intermediates into the corresponding thio derivatives. For example, N-carbamoyl-2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazol-1-yl acetamide can be converted to the sulfanyl derivative by refluxing with thiourea in ethanol, which introduces the sulfanyl group via nucleophilic substitution and ring closure.

Alternative Synthetic Routes

  • Direct cyclization: Some patents and literature describe direct cyclization of substituted phenyl amidines with carbon disulfide or other sulfur sources under basic conditions to form the 2-sulfanyl-imidazolidinone ring in one step.
  • Ring closure via imidamides and azidoenones: Advanced synthetic methods for imidazole derivatives involve cyclization of imidamides with azidoenones or nitriles under catalytic or thermal conditions, which can be adapted for sulfanyl-substituted imidazoles, though specific application to this compound is less documented.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
1 2,4-Dimethylphenylamine + ethyl chloroacetate + K2CO3 Dry acetone Reflux 6 hours Base-mediated nucleophilic substitution
2 Intermediate + thiourea Absolute ethanol Reflux 6 hours Sulfur incorporation via thiourea
3 Filtration, washing, recrystallization Ethanol/Chloroform Ambient - Purification step

Characterization and Purity

The synthesized compound is typically characterized by:

These characterization methods ensure the successful synthesis of the target compound with high purity.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations References
Base-mediated alkylation + thiourea cyclization 2,4-Dimethylphenylamine, ethyl chloroacetate, K2CO3, thiourea Straightforward, moderate conditions Requires reflux, multiple steps
Direct cyclization with sulfur sources Amidines, carbon disulfide or thiourea One-step ring formation possible May require harsh conditions
Advanced cyclization via imidamides and azidoenones Imidamides, azidoenones, catalysts High selectivity, diverse substituents Complex reagents, less common for this compound

Research Findings and Notes

  • The presence of the 2,4-dimethylphenyl group influences the hydrophobicity and steric environment of the molecule, which can affect reaction yields and purification.
  • Thiourea is a preferred sulfur source due to its availability and efficiency in introducing the sulfanyl group under mild reflux conditions.
  • Reaction monitoring by TLC and purification by recrystallization are critical to obtain high-purity products suitable for further biological or chemical studies.
  • The synthetic methods are adaptable to produce analogues with different substituents on the phenyl ring or modifications on the imidazolidinone core.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolone ring can be reduced under hydrogenation conditions.

    Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolone derivatives.

    Substitution: Halogenated dimethylphenyl derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its imidazolone structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-2-thioxo-4,5-dihydro-1H-imidazol-5-one: Similar structure but with a thioxo group instead of a sulfanyl group.

    1-(2,4-Dimethylphenyl)-2-oxo-4,5-dihydro-1H-imidazol-5-one: Contains an oxo group instead of a sulfanyl group.

Uniqueness: 1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 2560534) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

  • Chemical Formula : C11H12N2OS
  • Molecular Weight : 224.29 g/mol
  • Structural Characteristics : The compound features an imidazole ring, a sulfanyl group, and a dimethylphenyl substituent, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound. These derivatives have shown effectiveness against various viral strains:

  • Mechanism of Action : Compounds like this compound may inhibit viral replication by targeting essential viral enzymes such as proteases and polymerases.
  • Case Study : A related imidazole compound demonstrated an EC50 value of 1.85 μM against yellow fever virus (YFV), indicating potent antiviral activity .

Anticancer Properties

The compound has been evaluated for its anticancer effects against several cancer cell lines:

Cell Line IC50 Value (μM) Effectiveness
Colon Carcinoma (HCT-116)6.2High
Breast Cancer (T47D)27.3Moderate

These findings suggest that the compound may serve as a potential lead in developing new anticancer therapies .

Antioxidant Activity

Research indicates that imidazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative damage in cells.
  • Modulation of Signaling Pathways : It may influence pathways related to cell survival and apoptosis.

Q & A

Q. Example Workflow :

Optimize geometry using Gaussian 02.

Calculate electrostatic potential maps.

Validate with experimental NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .

What spectroscopic techniques are recommended for structural characterization?

Q. Basic Research Focus

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., 2,4-dimethylphenyl protons at δ 2.3–2.6 ppm).
  • X-ray crystallography : SHELX software for refining crystal structures, resolving bond lengths/angles (e.g., C-S bond ≈ 1.78 Å) .
  • IR : Sulfanyl (-SH) stretch at ~2550 cm⁻¹ .

Q. Advanced Research Focus

  • Multi-technique cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries .
  • Dynamic effects in NMR : Account for tautomerism (e.g., sulfanyl vs. thione forms) via variable-temperature NMR.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Case Study :
Discrepancy in C=O bond length (X-ray: 1.22 Å vs. DFT: 1.24 Å) can arise from crystal packing effects .

What strategies optimize sulfanyl group introduction in imidazole derivatives?

Q. Advanced Research Focus

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Avoid side reactions (e.g., oxidation to sulfonyl) by maintaining <60°C during thiolation .
  • Protecting groups : Temporarily block reactive sites (e.g., imidazole NH) with Boc groups.

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or sulfanyl groups .
  • Bioassays : Test against enzymatic targets (e.g., kinases) using fluorescence polarization.
  • Computational docking : AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Q. Basic Research Focus

  • Dihedral angles : Between imidazolone and aryl rings (typically 15–30°), influencing planarity .
  • Hydrogen bonding : Intramolecular S-H···O interactions stabilize the sulfanyl group .
  • Packing motifs : π-π stacking distances (~3.5 Å) in the crystal lattice .

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